molecular formula C17H16N4O3S B11968118 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11968118
M. Wt: 356.4 g/mol
InChI Key: FKSYNCHVNVMPMV-VCHYOVAHSA-N
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Description

4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the mercapto group, and subsequent functionalization with phenoxymethyl and methoxyphenol groups. Common reagents used in these reactions include hydrazine, carbon disulfide, and phenol derivatives. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The phenoxymethyl and methoxyphenol groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include disulfides, dihydrotriazoles, and substituted phenols, depending on the specific reaction pathway and conditions.

Scientific Research Applications

4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The triazole ring can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
  • **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOATE
  • **4-(((3-MERCAPTO-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-1,2-BENZENEDIOL

Uniqueness

4-(((3-MERCAPTO-5-(PHENOXYMETHYL)4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-METHOXYPHENOL is unique due to the presence of both phenoxymethyl and methoxyphenol groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4O3S/c1-23-15-9-12(7-8-14(15)22)10-18-21-16(19-20-17(21)25)11-24-13-5-3-2-4-6-13/h2-10,22H,11H2,1H3,(H,20,25)/b18-10+

InChI Key

FKSYNCHVNVMPMV-VCHYOVAHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)O

Origin of Product

United States

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